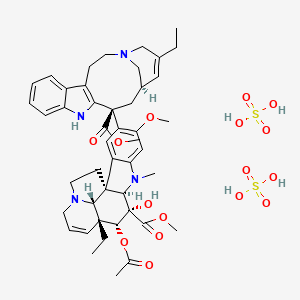
Anhydrovinblastine (sulfate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anhydrovinblastine (sulfate) is a semi-synthetic derivative of vinblastine, a vinca alkaloid originally isolated from the Madagascar periwinkle plant, Catharanthus roseus . This compound is a crucial intermediate in the synthesis of other vinca alkaloids such as vinorelbine and vinflunine, which are used in cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Anhydrovinblastine is synthesized through a biomimetic coupling reaction of catharanthine and vindoline . The vinblastine is dissolved in dimethylformamide (DMF) at a concentration of 15 mmol/L. The reaction reagent is thionyl chloride (SOCl2), with a stoichiometric proportion of 50:1 relative to vinblastine. The reaction is carried out at a temperature of 5°C for 12 hours, yielding anhydrovinblastine with a 65.80% efficiency .
Industrial Production Methods: The industrial production of anhydrovinblastine involves optimizing the reaction conditions to maximize yield. This includes controlling the concentration of reactants, reaction temperature, and duration. The use of response surface methodology helps in determining the optimal conditions for the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Anhydrovinblastine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Substitution: Substitution reactions can involve reagents such as thionyl chloride (SOCl2) and dimethylformamide (DMF).
Major Products: The major products formed from these reactions include vinblastine and its derivatives, such as vinorelbine and vinflunine .
Applications De Recherche Scientifique
Anhydrovinblastine has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: It serves as a key intermediate in the synthesis of various vinca alkaloids.
Biology: It is used in studies related to cell division and microtubule dynamics.
Industry: The compound is used in the pharmaceutical industry for the production of anticancer drugs.
Mécanisme D'action
Anhydrovinblastine is structurally similar to other vinca alkaloids such as vinblastine, vincristine, vinorelbine, and vinflunine . it is unique in its role as an intermediate in the synthesis of these compounds . The key differences between these compounds lie in their chemical structures and functional groups, which influence their pharmacological properties and therapeutic applications .
Comparaison Avec Des Composés Similaires
- Vinblastine
- Vincristine
- Vinorelbine
- Vinflunine
Anhydrovinblastine’s unique position as a synthetic intermediate makes it a valuable compound in the development of new anticancer therapies.
Propriétés
Formule moléculaire |
C46H60N4O16S2 |
|---|---|
Poids moléculaire |
989.1 g/mol |
Nom IUPAC |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid |
InChI |
InChI=1S/C46H56N4O8.2H2O4S/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7;2*1-5(2,3)4/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3;2*(H2,1,2,3,4)/t29-,38-,39+,40+,43+,44+,45-,46-;;/m0../s1 |
Clé InChI |
GFFHNFZTNUYBFO-LXLFYEDBSA-N |
SMILES isomérique |
CCC1=C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.OS(=O)(=O)O.OS(=O)(=O)O |
SMILES canonique |
CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.OS(=O)(=O)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















